molecular formula C11H8ClNO2 B8759159 2-Chloro-3-(1-cyanocyclopropyl)benzoic acid

2-Chloro-3-(1-cyanocyclopropyl)benzoic acid

Cat. No. B8759159
M. Wt: 221.64 g/mol
InChI Key: KYGMMKMRLYHDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1-cyanocyclopropyl)benzoic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(1-cyanocyclopropyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(1-cyanocyclopropyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-(1-cyanocyclopropyl)benzoic acid

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-3-(1-cyanocyclopropyl)benzoic acid

InChI

InChI=1S/C11H8ClNO2/c12-9-7(10(14)15)2-1-3-8(9)11(6-13)4-5-11/h1-3H,4-5H2,(H,14,15)

InChI Key

KYGMMKMRLYHDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC(=C2Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate (13.5 g, 57.3 mmol) in tetrahydrofuran (180 mL)/methanol (60 mL)/water (60 mL) was added lithium hydroxide monohydrate (3.62 g, 86.3 mmol), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, and to the obtained residue was dropwise added 6N hydrochloric acid (20 mL). The precipitate was collected by filtration, and washed with water to give the title compound (11.4 g, 90%) as white crystals.
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13.5 g
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reactant
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60 mL
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reactant
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60 mL
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3.62 g
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reactant
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180 mL
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solvent
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Yield
90%

Synthesis routes and methods III

Procedure details

Using methyl 2-chloro-3-(1-cyanocyclopropyl)benzoate (684 mg, 2.90 mmol), lithium hydroxide•monohydrate (207 mg, 4.93 mmol), tetrahydrofuran (10 mL), methanol (3 mL) and water (3 mL) as starting materials, and in the same manner as in Example A1(iii), the title compound (457 mg, 71%) was obtained as a white powder.
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684 mg
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reactant
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lithium hydroxide•monohydrate
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207 mg
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reactant
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10 mL
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reactant
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3 mL
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reactant
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3 mL
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Yield
71%

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